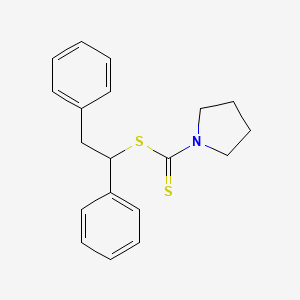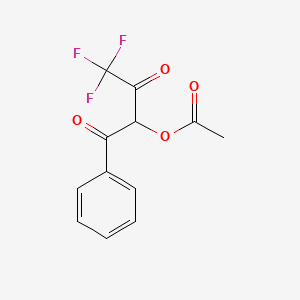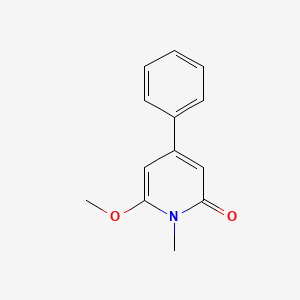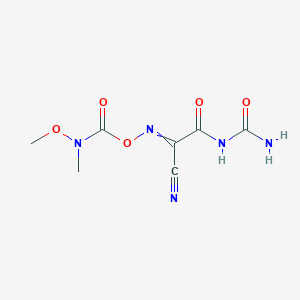
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is a unique organosilicon compound characterized by its two trimethylsilyl groups attached to a dihydrodiazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine can be synthesized through the reaction of 1,4-diazocine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrodiazocine ring.
Reduction: Simplified silane compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or facilitate the transfer of silyl groups to other molecules. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyridine
Comparison: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is unique due to its dihydrodiazocine ring structure, which imparts distinct reactivity compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer synthesis, while 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine is a precursor for carbon materials .
Properties
CAS No. |
72160-98-6 |
|---|---|
Molecular Formula |
C12H24N2Si2 |
Molecular Weight |
252.50 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilyl-1,4-diazocin-1-yl)silane |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-9-7-8-10-14(12-11-13)16(4,5)6/h7-12H,1-6H3 |
InChI Key |
FFDWNSFYAHCYIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=CC=CN(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)



![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
